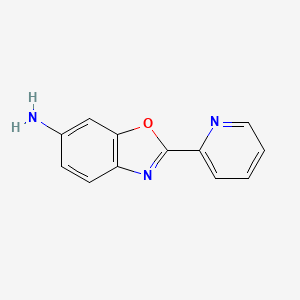

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine

Description

Significance of the Benzoxazole (B165842) Scaffold in Contemporary Medicinal Chemistry Research

The benzoxazole scaffold, an aromatic organic compound consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a widely exploited heterocycle in drug discovery. nih.gov Both naturally occurring and synthetic benzoxazole derivatives exhibit a vast spectrum of biological activities. nih.govijrrjournal.com This has led to the classification of benzoxazole as a vital pharmacophore in medicinal chemistry. ijrrjournal.comresearchgate.net

Research has consistently demonstrated the therapeutic potential of molecules containing this scaffold, which have been investigated for numerous pharmacological applications. globalresearchonline.net The range of activities associated with benzoxazole derivatives is extensive, including:

Antimicrobial and Antifungal: Exhibiting efficacy against various bacterial and fungal strains. ijrrjournal.comresearchgate.net

Anticancer/Antitumor: Showing promise in the development of novel antiproliferative agents. nih.govbenthamdirect.com

Anti-inflammatory: Forming the basis for non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.comnih.gov

Antiviral: Including activity against HIV. benthamdirect.comtandfonline.com

Anticonvulsant and Antihyperglycemic: Demonstrating potential in treating neurological disorders and metabolic diseases. ijrrjournal.combenthamdirect.com

The versatility and broad bioactivity of the benzoxazole nucleus ensure its continued importance as a foundational structure in the search for new and more effective therapeutic agents. globalresearchonline.netnih.gov The ongoing investigation into its derivatives highlights the high interest of the scientific community in this potent chemical entity. nih.gov

Prominence of the Pyridine (B92270) Moiety in Rational Drug Design and Bioactive Molecule Development

The pyridine ring, a nitrogen-bearing heterocycle, holds a critical position in medicinal chemistry and is one of the most extensively used scaffolds in drug design. nih.govrsc.org Its presence is notable in a significant number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). An analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with the largest categories being anticancer and central nervous system agents. rsc.orgnih.gov

The prominence of the pyridine moiety can be attributed to several key factors:

Versatile Pharmacophore: It is a core component in over 7000 drug molecules and is found in many natural products, including vitamins (niacin, vitamin B6), coenzymes (NAD, NADP), and alkaloids. nih.govrsc.org

Improved Physicochemical Properties: Incorporating a pyridine ring into a molecule can enhance its pharmacological profile. nih.gov It can improve aqueous solubility, metabolic stability, and cellular permeability while addressing issues with protein binding. nih.govrsc.org

Broad Therapeutic Applications: Pyridine-containing drugs are used to treat a wide range of conditions, including tuberculosis (isoniazid), cancer (abiraterone), HIV/AIDS (delavirdine), Alzheimer's disease (tacrine), and hypertension (nilvadipine). nih.govrsc.org

Due to its ability to positively influence both the pharmacokinetic and pharmacodynamic properties of a molecule, the pyridine scaffold remains an instrumental structural constituent in the development of new bioactive compounds. nih.govresearchgate.net

Unique Structural Features and Evolving Research Interest in 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine

The compound This compound is a unique molecular architecture that combines the privileged scaffolds of both pyridine and benzoxazole. smolecule.com Its structure features a pyridine ring linked at the 2-position of a benzoxazole core, with an amine (–NH2) group attached at the 6-position of the benzoxazole system. smolecule.com This hybrid design has garnered attention in medicinal chemistry as it serves as a core structure for synthesizing derivatives with a wide range of potential pharmacological activities. smolecule.com

The evolving research interest in this compound and its analogues stems from the demonstrated bioactivities of molecules with similar structural motifs. While direct and extensive research on the parent compound is emerging, studies on its derivatives and related structures have shown significant promise in several key therapeutic areas.

Detailed Research Findings:

Antifibrotic Properties: Research into structurally related compounds has revealed potent anti-fibrotic activity. A study on novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives, which share the key pyridine substituent, identified compounds with significant inhibitory effects on immortalized rat hepatic stellate cells (HSC-T6), a key cell type in liver fibrosis. mdpi.comnih.gov Some of these derivatives displayed superior activity compared to the established anti-fibrotic drug Pirfenidone. mdpi.comnih.gov

Antitumor Activity: The combination of oxazole and pyridine rings is a known strategy in the design of novel antitumor agents. For instance, a series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives were synthesized and evaluated as novel candidate antitumor agents that target human DNA topoisomerase IIα (hTopo IIα), an important enzyme in cancer treatment. nih.gov Similarly, other benzoxazole derivatives have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. tandfonline.com

Antimicrobial Activity: Both the benzoxazole and pyridine scaffolds are independently recognized for their antimicrobial properties. mdpi.comwisdomlib.org The synthesis of 2-pyridin-3-yl-1,3-benzoxazole has been explored for its antimicrobial potential, indicating that the combination of these two rings is a viable strategy for developing new antimicrobial agents. asianpubs.org

The synthesis of this compound can be achieved through various methods, including the condensation of pyridine derivatives with benzoxazole precursors. smolecule.com One common approach for creating the core benzoxazole structure involves the reaction of an appropriately substituted o-aminophenol with a carboxylic acid or its equivalent, a method that can be enhanced by techniques such as microwave irradiation to reduce reaction times. asianpubs.orgthieme-connect.com The amine group on the benzoxazole ring also provides a key site for nucleophilic substitution, allowing it to serve as a versatile precursor for the synthesis of diverse and more complex derivatives. smolecule.com

The tables below summarize inhibitory activities from closely related pyridine-benzoxazole analogues, illustrating the therapeutic potential that drives research in this area.

Table 1: Antifibrotic Activity of Related Pyridine-Pyrimidine Derivatives

| Compound Name | Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 Cells | 45.69 μM | mdpi.com, nih.gov |

Table 2: Antitumor Activity of Related Oxazolopyridine and Benzoxazole Derivatives

| Compound Name | Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| 5-nitro-2-(4-butylphenyl)benzoxazole | hTopo IIα | 2 μM | nih.gov |

| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | hTopo IIα | 2 μM | nih.gov |

| A novel benzoxazole derivative (14o) | VEGFR-2 | 586.3 pg/ml (protein conc.) | tandfonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYGTNXJKHMFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615203 | |

| Record name | 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61382-10-3 | |

| Record name | 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations of 2 Pyridin 2 Yl 1,3 Benzoxazol 6 Amine

Established Synthetic Pathways for Benzoxazole (B165842) Derivatives

The construction of the 2-substituted benzoxazole core is a well-established field in organic chemistry, with numerous methodologies developed to achieve high efficiency, substrate scope, and functional group tolerance. These methods can be broadly categorized into several key approaches.

Condensation-Based Cyclization Approaches for Benzoxazole Ring Formation

The most traditional and widely utilized method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol (B121084) and a suitable carbonyl-containing substrate, followed by cyclodehydration. rsc.org This versatile approach can employ various starting materials, including carboxylic acids, acid chlorides, esters, and aldehydes. wjpsonline.comnih.gov

The direct condensation of 2-aminophenols with carboxylic acids often requires harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA) or methanesulfonic acid, to facilitate the dehydration step. wjpsonline.comresearchgate.net For instance, the synthesis of 5-amino-2-(aryl)benzoxazole derivatives has been achieved by heating 2,4-diaminophenol (B1205310) with the corresponding carboxylic acids in PPA. wjpsonline.com A more recent development involves the use of methanesulfonic acid as a highly effective catalyst for the reaction of 2-aminophenol with acid chlorides, which can be generated in situ from carboxylic acids. researchgate.net The use of β-diketones in the presence of a combined Brønsted acid and copper iodide (CuI) catalyst system also yields 2-substituted benzoxazoles. wjpsonline.com

| Reactants | Catalyst/Reagent | Conditions | Product Type | Yield |

|---|---|---|---|---|

| 2-Aminophenol + Carboxylic Acid | Polyphosphoric Acid (PPA) | High Temperature | 2-Substituted Benzoxazole | Variable |

| 2-Aminophenol + Carboxylic Acid | Methanesulfonic Acid | Heating | 2-Substituted Benzoxazole | Excellent |

| 2-Aminophenol + β-Diketone | Brønsted Acid / CuI | Optimized Conditions | 2-Substituted Benzoxazole | Good |

| 2-Aminophenol + Aldehyde | Samarium Triflate | Aqueous Medium, RT | 2-Aryl/Alkyl Benzoxazole | Good |

Oxidative Cyclization Protocols in Benzoxazole Synthesis

Oxidative cyclization offers an alternative pathway that typically involves the formation of a Schiff base (o-hydroxyarylidene aniline) intermediate, which then undergoes intramolecular cyclization in the presence of an oxidizing agent. ijpbs.com This method is particularly useful when starting from 2-aminophenols and aldehydes.

A variety of oxidants have been employed for this transformation. A system of potassium permanganate (B83412) in acetic acid (KMnO₄/HOAc) has been used for the oxidative cyclization of pre-formed Schiff bases or in a one-pot reaction directly from 2-aminophenols and aldehydes at room temperature. ijpbs.com Other common reagents include lead tetraacetate and the hypervalent iodine reagent Dess-Martin periodinane (DMP), which efficiently mediates the cyclization at ambient temperatures. ijpbs.com More contemporary methods focus on greener and more catalytic approaches, such as the use of molecular iodine or metal-free systems involving DDQ/O₂. researchgate.net

One-Pot Synthetic Procedures for Enhanced Efficiency

To improve efficiency, reduce waste, and simplify purification, numerous one-pot synthetic procedures have been developed. These methods combine multiple reaction steps into a single operation without isolating intermediates. A prominent example is the methanesulfonic acid-catalyzed one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids, where the acid chloride is generated in situ. researchgate.net

Another efficient one-pot method involves the reaction of 2-aminophenols with thioamides in the presence of triphenylbismuth (B1683265) dichloride as a promoter, affording a range of 2-aryl- and 2-alkylbenzoxazoles in moderate to excellent yields under mild conditions. beilstein-journals.org Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating these reactions, often leading to significantly reduced reaction times and improved yields, for example, in the direct coupling of carboxylic acids with 2-aminophenol under solvent- and metal-free conditions. researchgate.net

| Reactants | Key Reagent/Catalyst | Conditions | Key Advantage |

|---|---|---|---|

| 2-Aminophenol + Carboxylic Acid | Methanesulfonic Acid | Heating | In situ acid chloride generation |

| 2-Aminophenol + Thioamide | Triphenylbismuth Dichloride | 60 °C | Mild conditions, good yields |

| 2-Aminophenol + Aldehyde | LAIL@MNP Catalyst | Solvent-free, Sonication | Green, rapid reaction (30 min) |

| o-Bromoanilines + Acyl Chlorides | Copper Nanoparticles | Heating | Direct synthesis from haloanilines |

Application of Smiles Rearrangement in Aminobenzoxazole Synthesis

The Smiles rearrangement, a form of intramolecular nucleophilic aromatic substitution, has been cleverly adapted for the synthesis of N-substituted 2-aminobenzoxazoles. nih.gov This strategy provides a powerful, catalyst-free route to functionalize the C2 position of the benzoxazole ring with an amino group. nih.gov

The process typically begins with the S-alkylation of benzoxazole-2-thiol with a suitable halo-amine or a related electrophile. nih.gov The resulting intermediate then undergoes the key Smiles rearrangement, where the nitrogen atom of the side chain nucleophilically attacks the C2 carbon of the benzoxazole ring. This forms a spirocyclic intermediate, which subsequently rearranges to yield the thermodynamically more stable N-substituted 2-aminobenzoxazole (B146116) product. nih.gov This method has been successfully applied to generate a variety of N-aryl and N-alkyl aminobenzoxazoles in good to excellent yields. nih.govresearchgate.net

Targeted Synthetic Routes to 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine and Related Aminobenzoxazoles

The synthesis of the specific target molecule, this compound, is most strategically achieved through the condensation of a suitably substituted aminophenol with a pyridine-based carboxylic acid derivative. The key precursors for this synthesis are 2,4-diaminophenol and picolinic acid (pyridine-2-carboxylic acid).

The established protocol for this type of transformation involves the direct condensation of these two components under dehydrating conditions. wjpsonline.com Typically, the reaction is carried out by heating a mixture of 2,4-diaminophenol dihydrochloride (B599025) and picolinic acid in a strong dehydrating medium such as polyphosphoric acid (PPA). The PPA serves as both the solvent and the cyclizing agent, facilitating the formation of the amide bond followed by intramolecular cyclization to form the oxazole (B20620) ring at elevated temperatures. This approach directly installs the pyridine-2-yl group at the 2-position and retains the amino group at the 6-position of the benzoxazole core.

An alternative, though less direct, route could involve a multi-step synthesis. This might begin with the nitration of a pre-formed 2-(pyridin-2-yl)benzoxazole precursor, followed by the chemical reduction of the resulting nitro group to the desired 6-amino functionality. However, the direct condensation approach is generally more convergent and atom-economical.

Advanced Functionalization and Derivatization Strategies for this compound Analogues

The structure of this compound offers multiple sites for advanced functionalization and the creation of diverse chemical libraries. The primary reactive handle is the exocyclic amino group at the 6-position, which can undergo a variety of classical amine transformations.

Derivatization of the 6-Amino Group: The nucleophilic nature of the 6-amino group allows for straightforward acylation and sulfonylation reactions. Treatment with various acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base can furnish a wide array of amide and sulfonamide derivatives, respectively. acs.org Furthermore, alkylation reactions can be performed to introduce alkyl substituents on the amine, leading to secondary or tertiary amine analogues.

C-H Functionalization: More advanced strategies focus on the direct functionalization of C-H bonds on the heterocyclic core. The nitrogen atoms within the benzoxazole and pyridine (B92270) rings can act as directing groups in transition-metal-catalyzed C-H activation reactions. nitrkl.ac.in This allows for the regioselective introduction of new substituents, such as aryl or alkyl groups, at positions ortho to the directing heteroatoms. While challenging, this approach enables the late-stage modification of the core scaffold, providing rapid access to complex analogues that would be difficult to synthesize through traditional methods. nitrkl.ac.innih.gov For example, palladium-catalyzed C-H alkenylation at the C4 position of the benzoxazole ring has been demonstrated using an amidophenol precursor. nitrkl.ac.in

Nucleophilic Substitution Reactions at the Amine Group

The primary amine at the C-6 position of the benzoxazole ring is a key functional handle for derivatization through nucleophilic substitution reactions. Its reactivity is characteristic of aromatic amines, allowing for the formation of amides, sulfonamides, and alkylated amines. These transformations are fundamental for building molecular complexity and modulating the physicochemical properties of the parent compound.

Acylation Reactions: The most common modification of the amine group is acylation to form amides. This is typically achieved by reacting this compound with an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the acid byproduct. beilstein-journals.org Alternatively, direct condensation with a carboxylic acid can be facilitated by peptide coupling reagents. A variety of reagents have been developed for this purpose, including carbodiimides (e.g., DCC) and phosphonium (B103445) salts (e.g., BOP). nih.gov More recent methods utilize reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which promote efficient amide bond formation under mild conditions. researchgate.net The synthesis of different amide derivatives from substituted anilines can be a one-step reaction involving refluxing the aniline (B41778) with an amino acid ester in a solvent like methanol. sphinxsai.com

Sulfonylation Reactions: Analogous to acylation, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group can act as a hydrogen bond acceptor and can significantly influence the biological activity of the resulting molecule.

Alkylation Reactions: While direct N-alkylation of aromatic amines can sometimes be challenging due to potential over-alkylation and competing side reactions, it can be achieved under specific conditions using alkyl halides or via reductive amination with aldehydes or ketones.

These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold, which is a crucial step in structure-activity relationship (SAR) studies.

Table 1: Potential Nucleophilic Substitution Reactions at the Amine Group

| Reaction Type | Reagent/Catalyst | Product Functional Group |

|---|---|---|

| Acylation | Acyl Chloride / Base | Amide |

| Acylation | Carboxylic Acid / HATU | Amide |

| Sulfonylation | Sulfonyl Chloride / Base | Sulfonamide |

| Alkylation | Alkyl Halide / Base | Secondary/Tertiary Amine |

C-H Activation and Directed Functionalization Approaches Utilizing Related Compounds

Direct C-H activation has become a powerful tool in organic synthesis for its atom economy and ability to functionalize otherwise inert bonds. In the context of this compound, the pyridine nitrogen atom can serve as an effective directing group to achieve regioselective functionalization of C-H bonds on both the pyridine and benzoxazole rings.

Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, is central to these strategies. nih.goveurekaselect.combeilstein-journals.org The lone pair of the pyridine nitrogen can coordinate to the metal center, bringing it into proximity with specific C-H bonds and facilitating their cleavage. This leads to the formation of a cyclometalated intermediate, which can then react with a coupling partner to form a new C-C or C-heteroatom bond. nih.govmdpi.com

For the pyridine ring itself, this directed approach typically favors functionalization at the C-3 position. beilstein-journals.org However, regioselectivity can be influenced by the specific catalytic system, ligands, and reaction conditions. For the benzoxazole moiety, the pyridine directing group can facilitate functionalization at the C-7 position of the benzoxazole ring. Research has shown that a phosphine-free PdCl2 system can catalyze the direct C-7 arylation of benzoxazole derivatives. acs.org The proposed mechanism involves a phenoxy chelation-assisted C–H bond cleavage. acs.org

This methodology allows for the introduction of various substituents, including aryl, alkyl, and alkenyl groups, directly onto the heterocyclic core without the need for pre-functionalized starting materials. The choice of catalyst and oxidant is crucial; palladium(II) acetate (B1210297) is a common catalyst, often used with oxidants like PhI(OAc)2 for alkoxylation reactions or other reagents for different transformations. mdpi.com

Table 2: Examples of Catalytic Systems for Directed C-H Functionalization of Related Heterocycles

| Catalyst / Ligand | Coupling Partner | Functionalization Site | Transformation |

|---|---|---|---|

| Pd(OAc)2 | Aryl Halides | Pyridine C-3 / Benzoxazole C-7 | Arylation |

| [Cp*RhCl2]2 / Cu(OAc)2 | Alkenes | Pyridine C-3 | Alkenylation |

| Pd(OAc)2 / PhI(OAc)2 | Alcohols | Benzo[c]acridine C-1 | Alkoxylation |

Systematic Introduction of Diverse Substituents for Structural Modulation

The systematic introduction of a wide array of substituents onto the this compound scaffold is a cornerstone of medicinal chemistry and materials science. The goal is to modulate the molecule's electronic, steric, and lipophilic properties to optimize its function, for instance, as a kinase inhibitor or a molecular probe. This is typically guided by structure-activity relationship (SAR) studies. documentsdelivered.comnih.govnih.gov

Substituents can be introduced at several stages:

Modification of Starting Materials: Diverse functionality can be incorporated by using substituted 2-aminophénols or substituted pyridine-2-carboxylic acids (or their derivatives) during the initial synthesis of the benzoxazole ring. This is a robust strategy for introducing groups onto the benzoxazole and pyridine rings, respectively.

Post-Synthetic Modification: As detailed in the sections above, the parent molecule can be functionalized directly. The amine group (C-6) is a prime site for introducing a variety of side chains via acylation or alkylation. beilstein-journals.org C-H activation strategies can be used to append substituents to the carbon skeleton of both heterocyclic rings. nih.govacs.org

SAR studies on related benzoxazole analogues have provided valuable insights. For example, in a series of aminopyridines with substituted benzoxazoles designed as c-Met kinase inhibitors, modifications focused on the hydroxyl substituent of the benzoxazole moiety were found to be critical for potency. documentsdelivered.com Similarly, studies on 4-azabenzoxazole analogues as H3 antagonists showed that introducing substituted phenyl or pyridyl groups at the 6-position of the core structure yielded compounds with good antagonist activity. nih.gov These examples highlight how systematic structural modulation can lead to the discovery of compounds with enhanced biological activity.

Table 3: Impact of Substituent Variation on Biological Activity in Related Benzoxazole Scaffolds

| Core Scaffold | Position of Variation | Substituent Type | Observed Impact on Activity |

|---|---|---|---|

| Hydroxybenzoxazole-aminopyridine | Benzoxazole | Hydroxyl group modification | Potent c-Met kinase inhibition |

| 4-Azabenzoxazole | C-6 Position | Phenyl, Pyridyl groups | Good H3 antagonist activity |

Implementation of Catalytic Systems and Green Chemistry Principles in Benzoxazole Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, favoring methods that are efficient, minimize waste, and use environmentally benign reagents and conditions. The synthesis of the benzoxazole core is an area where significant progress has been made in applying green chemistry principles. mdpi.combohrium.comtandfonline.com

Traditional methods for benzoxazole synthesis often require harsh conditions, stoichiometric reagents, or toxic solvents. In contrast, green approaches focus on the use of catalytic systems and alternative reaction media. jetir.org

Catalytic Systems:

Heterogeneous Catalysts: These are highly desirable as they can be easily separated from the reaction mixture and reused. Examples include cobalt-based nanocomposites supported on silica (B1680970) (CoOₓ-NGr/SiO₂), which catalyze the aerobic oxidation of phenolic imines to form 2-arylbenzoxazoles. acs.org Magnetically separable nanoparticles, such as Ag@Fe₂O₃ core-shell nanocatalysts, have also been developed for the one-pot condensation of 2-aminophenols and aldehydes at room temperature. ckthakurcollege.net

Homogeneous Catalysts: Brønsted acidic ionic liquids (BAILs) have been employed as efficient, recyclable catalysts for the condensation of o-aminophenol with aldehydes under solvent-free conditions. acs.org Simple salts like ammonium (B1175870) chloride have also been used as an inexpensive and effective catalyst for the condensation of 2-aminophenol with aromatic acids in ethanol (B145695). jetir.org

Green Reaction Conditions:

Sustainable Solvents: A key principle of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. Water and ethanol are preferred solvents. jetir.org An innovative approach utilizes waste curd water, a byproduct of the dairy industry, as a catalytic solvent for the microwave-assisted synthesis of 2-arylbenzoxazoles. bohrium.comtandfonline.com

Energy-Efficient Methods: Microwave irradiation and ultrasound assistance have been shown to dramatically reduce reaction times and improve yields for benzoxazole synthesis compared to conventional heating. mdpi.combohrium.com These methods contribute to energy efficiency, a core tenet of green chemistry.

These modern synthetic strategies provide more sustainable and efficient pathways to the benzoxazole core, which is essential for the environmentally responsible production of this compound and its derivatives.

Table 4: Comparison of Green Catalytic Systems for Benzoxazole Synthesis

| Catalyst System | Reaction Type | Solvent | Energy Source | Key Advantages |

|---|---|---|---|---|

| Ag@Fe₂O₃ Nanoparticles | Condensation | Ethanol | Stirring (RT) | Magnetically recoverable, reusable, room temp. |

| CoOₓ-NGr/SiO₂ | Aerobic Oxidation | 1,4-Dioxane | Heating (65 °C) | Heterogeneous, recyclable, uses O₂ as oxidant |

| Brønsted Acidic Ionic Liquid (BAIL) | Condensation | Solvent-free | Heating (130 °C) | Reusable catalyst, solvent-free conditions |

| Waste Curd Water | Condensation | Curd Water | Microwave | Utilizes industrial waste, rapid, high yields |

Advanced Spectroscopic and Structural Characterization Techniques for Research on 2 Pyridin 2 Yl 1,3 Benzoxazol 6 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine, both ¹H and ¹³C NMR are crucial for assigning the positions of all atoms and confirming the connectivity of the pyridine (B92270) and benzoxazole (B165842) rings.

Proton NMR (¹H NMR) spectroscopy provides precise information regarding the number, connectivity, and electronic environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons on the benzoxazole ring, the pyridine ring, and the amine group.

The protons on the fused benzoxazole ring system typically appear in the aromatic region, generally between δ 6.8 and 7.8 ppm. smolecule.com The specific chemical shifts and coupling patterns depend on the substitution and the resulting electronic environment. For the 6-amino substituted benzoxazole moiety, the protons at the H-4, H-5, and H-7 positions would exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) due to coupling with adjacent protons. smolecule.com The amine (NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The four protons on the pyridine ring also resonate in the downfield aromatic region. Their exact shifts are influenced by the nitrogen atom's electron-withdrawing nature and their position relative to the benzoxazole substituent. For comparison, in a similar analogue, 2-(Pyridin-2-yl)benzo[d]thiazole, the pyridine and benzothiazole (B30560) protons are observed between δ 7.38 and 8.69 ppm. rsc.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Benzoxazole H-4 | 7.2 - 7.8 | d or dd |

| Benzoxazole H-5 | 7.0 - 7.5 | d or dd |

| Benzoxazole H-7 | 7.4 - 7.8 | d |

| Amine NH₂ | Variable | br s |

| Pyridine Protons | 7.3 - 8.7 | m, d, t |

Note: d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound would display twelve distinct signals for each unique carbon atom.

Key diagnostic signals include the carbon of the C=N bond within the oxazole (B20620) ring, which is expected to be significantly downfield due to its imine character. In the analogue 6-Fluoro-2-(pyridin-2-yl)benzo[d]thiazole, the corresponding C=N carbon appears at δ 169.3 ppm. rsc.org The carbons of the pyridine ring and the benzene (B151609) portion of the benzoxazole ring will appear in the aromatic region (typically δ 100-160 ppm). The carbon atom attached to the amino group (C-6) would be shielded relative to the other aromatic carbons due to the electron-donating nature of the amine.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 2-(Pyridin-2-yl)benzoxazole Analogues

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Benzoxazole Aromatic Carbons | 108 - 152 |

| Pyridine Aromatic Carbons | 120 - 152 |

| Benzoxazole C-O | ~150 - 162 |

| Benzoxazole C=N (C-2) | ~160 - 170 |

Note: These are approximate ranges based on related structures; specific values for the title compound require experimental determination.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₁₂H₉N₃O, corresponding to a neutral molecular weight of 211.22 g/mol . smolecule.com HRMS analysis would be expected to find a mass for the protonated molecule [M+H]⁺ that is consistent with the calculated exact mass of C₁₂H₁₀N₃O⁺ (212.0845). This high degree of accuracy allows for the confident confirmation of the compound's elemental composition, distinguishing it from other potential isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This method is invaluable for assessing the purity of a synthesized sample of this compound. The sample is first passed through an LC column to separate the target compound from any impurities, starting materials, or byproducts. The eluent from the column is then directly introduced into the mass spectrometer, which provides a mass spectrum for each separated component.

Analysis of the resulting data can confirm the presence and molecular weight of the desired product while also identifying and helping to characterize any impurities present in the sample. nih.govresearchgate.net Mass spectrometric analysis confirms the molecular structure and composition through characteristic fragmentation patterns. smolecule.com For the title compound, the protonated molecular ion peak [M+H]⁺ appears at a mass-to-charge ratio of 212.08. smolecule.com Additional adduct ions, such as [M+Na]⁺ at 234.06 and [M-H]⁻ at 210.07, further corroborate the molecular weight. smolecule.com

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (NH₂) group will show characteristic stretching vibrations, typically in the range of 3200-3450 cm⁻¹. smolecule.com

Aromatic C-H Stretching: The stretching of C-H bonds on the pyridine and benzene rings typically occurs just above 3000 cm⁻¹, often in the 3060-3080 cm⁻¹ region. smolecule.com

C=N Stretching: The carbon-nitrogen double bond of the benzoxazole ring system gives rise to a strong absorption band, expected between 1520-1540 cm⁻¹. smolecule.com

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O-C ether linkage within the oxazole ring will also have a characteristic stretching band.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch | 3200 - 3450 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3060 - 3080 | Weak-Medium |

| Imine (C=N) | C=N Stretch | 1520 - 1540 | Strong |

| Aromatic Ring | C=C Stretch | ~1400 - 1600 | Medium-Strong |

Electronic Absorption Spectroscopy (UV/Vis) for Conjugation Analysis

Electronic absorption spectroscopy, commonly known as UV/Vis spectroscopy, is a pivotal technique for investigating the electronic structure of conjugated systems like this compound. The absorption of ultraviolet and visible light by these molecules promotes electrons from lower energy molecular orbitals (typically π) to higher energy orbitals (π*). The wavelength of maximum absorption (λmax) is directly related to the extent of conjugation within the molecule; larger conjugated systems generally exhibit absorptions at longer wavelengths.

In studies of benzoxazole derivatives, the UV/Vis spectra provide critical evidence of the electronic conjugation between the benzoxazole and pyridine ring systems. For instance, research on analogous 2-(2'-hydroxyphenyl)benzoxazole derivatives shows that these compounds absorb UVA and UVB radiation, with maximum absorption wavelengths recorded between 336 nm and 374 nm. scielo.br Similarly, a related benzothiazole-based pyridine derivative, which shares a similar conjugated heterocyclic structure, displays distinct absorption bands at wavelengths of 324 nm and 382 nm. dergipark.org.tr These absorptions are attributed to π→π* electronic transitions within the extended aromatic system. The position of the λmax values confirms the significant electronic delocalization across the molecule, which is a key feature of this compound class.

Table 1: UV/Vis Absorption Data for Benzoxazole Analogues

| Compound Class | Maximum Absorption Wavelength (λmax) | Reference |

|---|---|---|

| 2-(2'-Hydroxyphenyl)benzoxazole Derivatives | 336 - 374 nm | scielo.br |

X-ray Diffraction Analysis for Solid-State Molecular Architecture Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. This technique provides invaluable information on bond lengths, bond angles, torsion angles, and intermolecular interactions, thereby establishing the compound's solid-state molecular architecture.

Similarly, the structure of 2-(2-aminophenyl)-1,3-benzoxazole shows a very similar, almost planar conformation. iucr.orgnih.gov Its crystal structure is characterized by both intramolecular N—H···N hydrogen bonds, which create a stable six-membered ring, and intermolecular hydrogen bonds that link molecules into chains. iucr.orgnih.gov These detailed structural determinations are crucial for understanding structure-property relationships and for designing new molecules with specific solid-state characteristics.

Table 2: Crystallographic Data for 2-(4-Aminophenyl)-1,3-benzoxazole

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂O | nih.gov |

| Molecular Weight | 210.23 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 4.1461 (3) | nih.gov |

| b (Å) | 19.5420 (12) | nih.gov |

| c (Å) | 12.7705 (8) | nih.gov |

| β (°) | 95.243 (1) | nih.gov |

| Volume (ų) | 1030.38 (12) | nih.gov |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This analysis is essential for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its stoichiometric composition and purity. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula.

For the target compound, this compound, the molecular formula is C₁₂H₉N₃O. smolecule.com The theoretical elemental composition can be calculated from its molecular weight of 211.22 g/mol . Experimental verification for this specific compound would involve comparing measured C, H, and N percentages to these theoretical values.

This verification process is demonstrated in the characterization of its analogues. For 2-(4-Aminophenyl)-1,3-benzoxazole (C₁₃H₁₀N₂O), the experimental results were found to be in excellent agreement with the calculated values. researchgate.net The calculated composition was C, 74.29%; H, 4.76%; N, 13.33%, while the experimentally found values were C, 74.26%; H, 4.78%; N, 13.35%. researchgate.net The close correlation, typically within ±0.4%, confirms that the synthesized compound has the correct stoichiometry and is of high purity. This technique is a standard and indispensable part of the characterization of novel organic molecules.

Table 3: Elemental Analysis Data

| Compound | Molecular Formula | Analysis | % Carbon | % Hydrogen | % Nitrogen | Reference |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₉N₃O | Calculated | 68.24 | 4.29 | 19.89 | smolecule.com |

| 2-(4-Aminophenyl)-1,3-benzoxazole | C₁₃H₁₀N₂O | Calculated | 74.29 | 4.76 | 13.33 | researchgate.net |

Computational Chemistry and Theoretical Investigations of 2 Pyridin 2 Yl 1,3 Benzoxazol 6 Amine

Quantum-Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum-chemical calculations are fundamental to understanding the intrinsic electronic properties and reactivity of a molecule. These methods, particularly those derived from density functional theory (DFT), offer a robust framework for analyzing the electron distribution, orbital energies, and molecular geometry, which collectively dictate the chemical behavior of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the ground-state geometry and the relative stabilities of its possible isomers and conformers. scilit.commdpi.com

The reactivity of a molecule can be quantified using a set of descriptors derived from conceptual DFT. These indices help in predicting the sites most susceptible to electrophilic or nucleophilic attack. For this compound, these calculations can map its chemical reactivity profile. researchgate.net

Key global reactivity descriptors include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical potential, global hardness, and global softness. researchgate.net The HOMO and LUMO energies are particularly important, as they indicate the molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap typically suggests higher chemical reactivity.

Local reactivity is assessed using condensed Fukui functions, which identify the specific atoms in the molecule that are most likely to engage in chemical reactions. By calculating these indices, researchers can predict regions of high electron density susceptible to electrophilic attack and regions of low electron density prone to nucleophilic attack, thereby providing a detailed picture of the molecule's reaction dynamics. researchgate.net

| Reactivity Descriptor | Definition | Significance |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Global Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | Quantifies the ability of a molecule to accept electrons. |

| Fukui Functions (f(r)) | Measures the change in electron density at a point r when the number of electrons changes. | Identifies the most reactive sites within the molecule for nucleophilic and electrophilic attack. |

Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is used to predict the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein receptor. The ligand's structure is optimized, often using the DFT methods described previously. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then systematically explore various orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. rdd.edu.iq

For this compound, potential protein targets could be selected based on the known biological activities of similar benzoxazole (B165842) derivatives, which include anticancer, antimicrobial, and antiviral properties. mdpi.com The results of a docking study would reveal:

Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction.

Binding Pose: The most stable 3D orientation of the ligand in the active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein. mdpi.com This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding and selectivity.

Conformational Analysis and Energy Barrier Determination

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and dynamic behavior. The molecule's conformation is primarily determined by the torsional or dihedral angle around the C-C single bond connecting the benzoxazole and pyridine (B92270) rings.

Computational chemists can perform a systematic scan of the potential energy surface by rotating this bond in small increments (e.g., 10-15 degrees) and calculating the molecule's energy at each step using quantum mechanics methods. The resulting energy profile reveals:

Stable Conformers: Energy minima on the profile correspond to the most stable, low-energy conformations of the molecule.

Transition States: Energy maxima represent the transition states between conformers.

Rotational Energy Barriers: The energy difference between a minimum and an adjacent maximum provides the energy barrier that must be overcome for the molecule to rotate from one stable conformation to another.

This analysis helps to determine the likelihood of the molecule adopting specific shapes in a biological environment, which can significantly influence its ability to bind to a receptor.

Aromaticity Assessment in Heterocyclic Ring Systems (e.g., HOMHED)

Aromaticity is a multidimensional concept, and no single index can capture it completely. researchgate.net Therefore, a combination of indices is often used. One of the most common geometry-based indices is the Harmonic Oscillator Model of Aromaticity (HOMA). An advanced version of this is the Harmonic Oscillator Model of Electron Delocalization (HOMED), which provides a consistent description of electron delocalization. researchgate.net

The HOMED index is calculated based on the deviation of experimental or computationally optimized bond lengths from an ideal reference value for a fully aromatic system. A value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic character. For this compound, HOMED calculations would be performed on each of the three rings to:

Quantify the aromatic character of the pyridine ring.

Assess the aromaticity of the benzene (B151609) portion of the benzoxazole moiety.

Evaluate the electron delocalization within the five-membered oxazole (B20620) ring.

These calculations would reveal how the fusion of the rings and the electronic influence of the amino and pyridinyl substituents modulate the aromaticity of each component ring system.

In Silico Prediction of Molecular Properties Relevant to Biological Activity and Stability

In the early stages of drug development, it is critical to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico computational tools allow for the rapid prediction of these properties, helping to identify potential liabilities before costly synthesis and experimental testing. researchgate.netmdpi.com

For this compound, a variety of molecular properties relevant to its potential as a drug candidate can be predicted. These often include adherence to empirical rules for drug-likeness, such as Lipinski's Rule of Five, which predicts oral bioavailability. Other important predicted properties relate to the compound's stability, solubility, and potential for metabolic breakdown. mdpi.com

| Property | Predicted Value | Significance for Drug Development |

| Molecular Weight | ~211.22 g/mol | Affects absorption and diffusion; generally <500 for oral drugs. |

| LogP (Octanol/Water Partition) | Predicted value | Measures lipophilicity, which influences absorption and distribution. |

| Hydrogen Bond Donors | Predicted count | Influences solubility and binding; generally ≤5 for oral drugs. |

| Hydrogen Bond Acceptors | Predicted count | Influences solubility and binding; generally ≤10 for oral drugs. |

| Topological Polar Surface Area (TPSA) | Predicted value (Å2) | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Aqueous Solubility (LogS) | Predicted value | Crucial for absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeation | Yes/No prediction | Determines if the compound can enter the central nervous system. |

| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions and metabolic stability. |

These in silico predictions provide a comprehensive profile of the molecule's likely behavior in a biological system, guiding further optimization to enhance its drug-like properties. mdpi.com

Structure Activity Relationship Sar Studies of 2 Pyridin 2 Yl 1,3 Benzoxazol 6 Amine and Its Derivatives

Correlating Specific Structural Modifications with Observed Pharmacological Activities

The biological profile of 2-(pyridin-2-yl)-1,3-benzoxazol-6-amine derivatives is intricately linked to their molecular architecture. Modifications to the pyridine (B92270) ring, the benzoxazole (B165842) core, and the amine substituent at the 6-position can lead to significant changes in their pharmacological effects. Research has shown that this scaffold is a versatile starting point for the synthesis of diverse compound libraries with a range of biological activities. smolecule.com

For instance, certain derivatives have exhibited promising anti-fibrotic activities, with some showing superior potency to established drugs like Pirfenidone, recording IC50 values around 45.7 μM. smolecule.com The core structure is also a key component in the development of compounds with potential antimicrobial and antitumor effects. smolecule.com The amine group at the 6-position offers a convenient point for further functionalization, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties and biological targets. smolecule.com

Influence of Substituent Nature and Positional Isomerism on Bioactivity

Impact of Pyridine Substitution Pattern (e.g., 2-pyridyl vs. 4-pyridyl) on Biological Properties

Conversely, in other molecular contexts, the 2-pyridyl group can act as an effective bidentate ligand, chelating metal ions that may be essential for the catalytic activity of certain enzymes. This chelation potential is absent in the 4-pyridyl isomer. The specific biological target, therefore, dictates which positional isomer will exhibit greater activity.

Significance of the Amine Group's Position on the Benzoxazole Ring (e.g., 6-amine)

The position of the amine group on the benzoxazole ring is a key factor in determining the biological activity of these compounds. Studies on related benzothiazole (B30560) derivatives have shown that the presence of a nitro or cyano group at the C-6 position can enhance antiproliferative activity. mdpi.com This suggests that substitution at the 6-position of the benzoxazole ring is critical for modulating cytotoxic effects.

Furthermore, the amino group at the 6-position has been shown to increase the electron density at the ring nitrogen, which can influence the molecule's basicity and its ability to form salts and interact with biological targets. nih.gov The placement of substituents at this position can, therefore, fine-tune the electronic properties of the entire heterocyclic system. For example, in a study on 2-arylbenzothiazoles, the replacement of a cationic amidine fragment at the C-6 position with an ammonium (B1175870) group led to an increase in antitumor activity against other types of tumor cells. mdpi.com This highlights the importance of the nature of the substituent at the 6-position in directing the pharmacological profile.

Effects of Electron-Donating and Electron-Withdrawing Groups on Activity

The electronic properties of substituents on both the pyridine and benzoxazole rings play a pivotal role in the bioactivity of this compound derivatives. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's electron density distribution, polarity, and reactivity, thereby influencing its interaction with biological macromolecules.

In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with electron-donating substituents such as methoxy (B1213986) and dimethylamino groups on the phenyl ring at the 2-position of the benzoxazole were found to be active as antifungal agents. nih.gov Conversely, only one derivative with an electron-accepting fluorine substituent showed activity. nih.gov This suggests that for certain biological targets, increasing the electron density of the benzoxazole system is favorable for activity.

However, the effect of these groups is highly context-dependent. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives with a 2-pyridyl moiety, nitro-containing derivatives (strong EWGs) exhibited higher cytotoxic activity against a prostate carcinoma cell line (PC3), while methoxylated derivatives (EDGs) showed better activity against a neuroblastoma cell line (SKNMC). nih.gov This demonstrates that the optimal electronic nature of the substituent is dependent on the specific cancer cell line being targeted.

The following table summarizes the general effects of electron-donating and electron-withdrawing groups on the biological activity of related heterocyclic compounds.

| Substituent Type | General Effect on Ring | Potential Impact on Bioactivity | Examples |

|---|---|---|---|

| Electron-Donating Groups (EDGs) | Increases electron density | May enhance binding to electron-deficient targets; can increase metabolic susceptibility. | -OCH3, -NH2, -CH3 |

| Electron-Withdrawing Groups (EWGs) | Decreases electron density | May enhance binding to electron-rich targets; can improve metabolic stability. | -NO2, -CN, -CF3, Halogens |

Bioisosteric Replacements and Their Effects on Biological Activity Profiles

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, bioisosteric replacements can be applied to both the pyridine and benzoxazole rings.

For example, the pyridine ring can be replaced by other five- or six-membered heterocycles. In a series of adenosine (B11128) receptor antagonists, replacement of a phenyl ring with a thiophene (B33073) ring (a π-excessive system) led to an improvement in affinity for the hA1 adenosine receptor. nih.gov This suggests that replacing the pyridine ring in the title compound with other heterocycles could modulate its activity and selectivity. Another common bioisosteric replacement for pyridine is benzonitrile. researchgate.net

The benzoxazole moiety can also be replaced with other fused heterocyclic systems such as benzimidazole (B57391) or benzothiazole. 2-(2'-Pyridyl)benzimidazole, a close structural analog, and its derivatives have been shown to possess phytotoxic and nematicidal activities. researchgate.net The 1,2,4-oxadiazole (B8745197) ring is often used as a bioisostere for ester and amide groups due to its resistance to hydrolysis and its ability to participate in similar biological interactions. nih.gov

The following table provides examples of potential bioisosteric replacements for the core structures of this compound.

| Original Moiety | Bioisosteric Replacement | Potential Outcome |

|---|---|---|

| Pyridine | Thiophene, Furan, Pyrrole, Thiazole, Benzonitrile | Altered electronic properties, hydrogen bonding capacity, and metabolic stability. |

| Benzoxazole | Benzimidazole, Benzothiazole, Indole, Oxazolo[4,5-b]pyridine | Modified lipophilicity, planarity, and interaction with target proteins. |

| Amine (-NH2) | Hydroxyl (-OH), Thiol (-SH), Methyl (-CH3) | Changes in hydrogen bonding potential, polarity, and metabolic profile. |

Role of Conformational Flexibility and Molecular Planarity in Receptor Binding

The benzoxazole ring system is relatively planar. chemrxiv.org The linkage between the pyridine and benzoxazole rings, however, allows for some rotational freedom. The preferred conformation will be influenced by intramolecular interactions, such as hydrogen bonding between the pyridine nitrogen and substituents on the benzoxazole ring, as well as steric hindrance between the two ring systems.

In a study on pyridin-2-yl guanidine (B92328) derivatives, it was found that the dihedral angle between the guanidine moiety and the pyridine ring could change by 180 degrees depending on the protonation state, which was influenced by intramolecular hydrogen bonding. nih.gov This highlights the potential for significant conformational changes in 2-substituted pyridine derivatives. The planarity of the benzoxazole ring system can facilitate π-π stacking interactions with aromatic residues in a receptor's binding pocket. The ability of the molecule to adopt a specific, low-energy conformation that is complementary to the binding site is often a prerequisite for high-affinity binding. Molecular modeling studies can provide valuable insights into the preferred conformations and the energetic barriers to rotation, which can aid in the design of more rigid and potent analogs.

Mechanistic Investigations of Biological Activities Associated with 2 Pyridin 2 Yl 1,3 Benzoxazol 6 Amine Derivatives

Elucidation of Antifibrotic Mechanisms

Derivatives of 2-(pyridin-2-yl) pyrimidine (B1678525) have been identified as promising antifibrotic agents. Studies have shown that these compounds can significantly inhibit the proliferation of hepatic stellate cells (HSCs), which are key mediators of liver fibrosis. The antifibrotic activity of certain derivatives, such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, has been demonstrated to be more potent than the clinically used antifibrotic drug Pirfenidone in in vitro models. researchgate.netnih.gov

The primary mechanism behind this antifibrotic effect is the inhibition of collagen production. researchgate.netnih.gov Specifically, these compounds have been shown to effectively reduce the expression of Collagen type I alpha 1 (COL1A1), a major component of the extracellular matrix that accumulates during fibrosis. researchgate.netnih.gov This is further supported by a decrease in the hydroxyproline content in the cell culture medium, as hydroxyproline is a key amino acid in collagen. researchgate.netnih.gov By downregulating collagen synthesis, these derivatives help to mitigate the excessive deposition of fibrous tissue that characterizes fibrotic diseases.

| Compound | Target Cells | IC50 (µM) | Key Mechanistic Findings | Reference |

|---|---|---|---|---|

| ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Immortalized rat hepatic stellate cells (HSC-T6) | 45.69 | Inhibition of collagen expression, reduction of hydroxyproline content, decreased COL1A1 protein expression. | researchgate.netnih.gov |

| ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Immortalized rat hepatic stellate cells (HSC-T6) | 45.81 | Inhibition of collagen expression, reduction of hydroxyproline content, decreased COL1A1 protein expression. | researchgate.netnih.gov |

Deciphering Antimicrobial Mechanisms of Action

Mechanisms of Action against Gram-Positive and Gram-Negative Bacterial Strains

The antibacterial activity of compounds containing the benzoxazole (B165842) moiety has been noted, with some derivatives showing selectivity towards Gram-positive bacteria. nih.gov While the precise mechanisms for all derivatives are not fully elucidated, a potential mode of action for related heterocyclic compounds involves the inhibition of essential bacterial enzymes. For instance, a thiophenyl-pyrimidine derivative has been shown to exert its antibacterial effect by inhibiting FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division. researchgate.net This leads to a bactericidal effect.

Furthermore, studies on benzothiazole (B30560) derivatives, which are structurally related to benzoxazoles, have revealed several potential antibacterial mechanisms. These include the inhibition of peptide deformylase, dihydroorotase, and dialkylglycine decarboxylase, all of which are vital enzymes in bacterial metabolic pathways. nih.gov The presence of different substituents on the core structure can significantly influence the antibacterial potency and the specific enzyme targeted.

Antifungal Activity Mechanisms

The antifungal properties of benzoxazole derivatives are well-documented. nih.gov A primary mechanism of action is the disruption of the fungal cell membrane. drugbank.commdpi.com This can be achieved through the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane that is absent in mammalian cells. drugbank.com Inhibition of ergosterol synthesis alters membrane fluidity and permeability, leading to cell death.

Another proposed mechanism involves the inhibition of cell wall synthesis. The fungal cell wall is a rigid outer layer that protects the cell from osmotic stress, and its disruption can lead to cell lysis. Additionally, some benzoxazole derivatives may induce an intracellular buildup of toxic concentrations of hydrogen peroxide due to changes in oxidative and peroxidative enzyme activities, contributing to subcellular organelle deterioration and cell necrosis. drugbank.com

Exploration of Antitumor and Antiproliferative Mechanisms

The antitumor and antiproliferative activities of 2-(pyridin-2-yl)-1,3-benzoxazol-6-amine derivatives are attributed to a variety of mechanisms, primarily involving enzyme inhibition and direct interaction with DNA.

Enzyme Inhibition Modalities (e.g., Aurora B kinase, COX-2, Topoisomerase II, Proteases)

Aurora B Kinase: Benzoxazole analogs have been designed and synthesized as potent inhibitors of Aurora B kinase, a key regulator of mitosis. nih.govwhiterose.ac.uk Overexpression of Aurora B is common in many cancers, making it an attractive therapeutic target. whiterose.ac.uk These inhibitors typically act in an ATP-competitive manner, binding to the active site of the kinase and preventing the phosphorylation of its substrates. researchgate.net The structure-activity relationship studies have shown that factors such as linker length, regiochemistry, and halogen substitution on the benzoxazole core play a crucial role in their inhibitory potency. nih.gov

Cyclooxygenase-2 (COX-2): Pyridazine and pyrimidine derivatives have emerged as selective inhibitors of COX-2, an enzyme implicated in inflammation and cancer. researchgate.netnih.govnih.govrsc.org By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce the production of prostaglandins that promote inflammation and tumor growth, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov

Topoisomerase II: Certain 2-substituted benzoxazole derivatives have been shown to inhibit human topoisomerase IIα. researchgate.net This enzyme is essential for resolving DNA topological problems during replication and transcription. By inhibiting its function, these compounds can lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells. researchgate.netnih.gov

Proteases: Derivatives of 2-pyridin-3-yl-benzo[d] researchgate.netnih.govoxazin-4-one have been developed as inhibitors of human neutrophil elastase (HNE), a serine protease. nih.gov While primarily associated with inflammatory diseases, elevated protease activity is also a feature of some cancers. By inhibiting these enzymes, such compounds can interfere with tumor progression and metastasis.

| Enzyme Target | Compound Class | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Aurora B kinase | Benzoxazole analogs | ATP-competitive inhibition | nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Pyridazine and pyrimidine derivatives | Selective inhibition | researchgate.netnih.gov |

| Topoisomerase IIα | 2-substituted benzoxazoles | Inhibition of catalytic activity | researchgate.net |

| Human Neutrophil Elastase (Protease) | 2-pyridin-3-yl-benzo[d] researchgate.netnih.govoxazin-4-one derivatives | Inhibition of protease activity | nih.gov |

DNA Intercalation as a Mechanism of Action

In addition to enzyme inhibition, some pyridine- and benzoxazole-containing compounds exert their cytotoxic effects through direct interaction with DNA. One such mechanism is DNA intercalation, where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com This interaction can lead to a distortion of the DNA structure, interfering with replication and transcription processes and ultimately inducing cell death. nih.govmdpi.com

Furthermore, some analogues have been shown to bind to the minor groove of DNA, with altered sequence specificity compared to known minor groove binders like Hoechst 33258. nih.gov The specific orientation of the benzoxazole and pyridine moieties can influence the recognition of GC base pairs within the binding sequence, highlighting the potential for designing sequence-specific DNA binding agents. nih.gov

Modulation of Intracellular Signaling Pathways

Research into the biological activities of benzoxazole derivatives has revealed their capacity to modulate key intracellular signaling pathways, which are often dysregulated in various diseases, including cancer. The modulation of these pathways is a critical precursor to cellular responses such as the induction of programmed cell death. While direct studies on this compound are specific, the broader class of benzoxazole-based compounds has been shown to influence critical signaling proteins.

For instance, the anti-proliferative effects of novel benzoxazole derivatives are often linked to their ability to interfere with the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov Bcl-2 is an anti-apoptotic protein that is highly expressed in many cancer tissues, leading to suppressed rates of apoptosis. nih.gov By inhibiting Bcl-2, these compounds can shift the cellular balance towards apoptosis. This inhibition is a key event in modulating the intrinsic apoptotic signaling cascade. The downstream effects of Bcl-2 inhibition include the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases, demonstrating a clear modulation of the cell death signaling pathway. nih.gov

Induction of Programmed Cell Death (Apoptosis) Pathways

The induction of apoptosis is a significant mechanism through which benzoxazole derivatives exert their cytotoxic effects against cancer cells. Studies on novel synthesized benzoxazole compounds have demonstrated their potential as effective inducers of programmed cell death.

One of the primary mechanisms involves targeting the Bcl-2 family of proteins. nih.gov In human colorectal carcinoma (HCT-116) cells, certain benzoxazole-based compounds have been shown to act as potent Bcl-2 inhibitors. nih.gov This inhibition disrupts the cell's natural defense against apoptosis. The mechanism of action is believed to involve the downregulation of the anti-apoptotic protein Bcl-2 and the simultaneous upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical trigger for the mitochondrial pathway of apoptosis.

Furthermore, the apoptotic effect is confirmed by the activation of caspases, which are the executioner enzymes of apoptosis. Treatment of HCT-116 cells with these compounds led to a significant increase in the levels of caspase-3, a key executioner caspase. nih.gov For example, specific benzoxazole derivatives, designated as compounds 8g and 12e in one study, demonstrated a notable ability to increase caspase-3 levels by 6 and 8-fold, respectively, compared to untreated cells. nih.gov This cascade of events—Bcl-2 inhibition, Bax upregulation, and caspase-3 activation—confirms that these compounds induce apoptosis through the intrinsic pathway. nih.gov

Table 1: Apoptotic Activity of Selected Benzoxazole Derivatives in HCT-116 Cells

| Compound | Bcl-2 Inhibition (%) | Fold Increase in Caspase-3 Level | Fold Increase in Bax Level | Fold Down-regulation of Bcl-2 Level |

| 8g | 60.2% | 6 | 3.864 | 0.31 |

| 12e | 69.2% | 8 | 2.834 | 0.415 |

| 13d | 50.0% | 3 | Not Reported | Not Reported |

| Data sourced from a study on novel benzoxazole and thiazole-based derivatives as potential Bcl-2 inhibitors. nih.gov |

Investigations into Histamine H2-Receptor Antagonism Mechanisms (for structurally related compounds)

While direct studies on this compound as a histamine H2-receptor antagonist are not detailed, the mechanism can be understood by examining structurally related compounds and the general function of H2 receptor antagonists (H2RAs). H2RAs are a class of drugs that decrease gastric acid secretion. nih.govyoutube.com

The primary mechanism of action is competitive antagonism at the histamine H2 receptors located on the basolateral surface of gastric parietal cells. nih.govnih.gov In the physiological process of gastric acid secretion, histamine is released from enterochromaffin-like cells and binds to these H2 receptors. nih.gov This binding event activates adenylate cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The elevated cAMP then activates protein kinases that stimulate the proton pump (H+/K+ ATPase), leading to the secretion of hydrogen ions into the stomach lumen. youtube.com

H2RAs work by reversibly binding to the H2 receptors, thereby preventing histamine from binding and initiating this signaling cascade. nih.govnih.gov By competitively inhibiting the receptor, they effectively reduce the production of gastric acid. youtube.com This action is particularly effective against basal and nocturnal acid secretion. nih.gov The efficacy of these compounds is dependent on their selective affinity for the H2 receptor, with little to no effect on H1 receptors, which are involved in allergic reactions. nih.gov The presence of nitrogen-containing heterocyclic structures, such as the pyridine ring found in the subject compound, is common in molecules designed to interact with biological receptors like the histamine H2 receptor.

Study of Molecular Interactions with Key Biomolecules (e.g., nucleic acids, enzymatic active sites, protein receptors)

The pyridine and benzoxazole moieties present in this compound suggest a high potential for diverse molecular interactions with key biological macromolecules, including proteins and nucleic acids.

Interactions with Proteins (Receptors and Enzymes): Pyridine derivatives are known to interact with proteins through various non-covalent forces. Spectroscopic investigations on the interaction between pyridine derivatives and bovine serum albumin (BSA), a model protein, have shown that these compounds can bind to proteins with moderate strength, often in a 1:1 stoichiometry. researchgate.net The binding is typically a spontaneous process driven by static interactions, which may include hydrogen bonding and hydrophobic interactions. researchgate.net The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, a common feature in drug-receptor binding. nih.gov

Furthermore, compounds containing a 2-pyridyl moiety have been investigated as enzyme inhibitors. For example, a series of 1,3,4-thiadiazole (B1197879) derivatives bearing a 2-pyridyl group were synthesized and tested for their inhibitory activity against 15-lipoxygenase-1 (15-LOX), an enzyme implicated in cancer biology. nih.gov Certain derivatives showed potent enzyme inhibition, suggesting that the pyridine-containing scaffold can effectively occupy and interact with the active site of an enzyme. nih.gov

Interactions with Nucleic Acids: Small molecules can also be designed to interact with nucleic acids like RNA and DNA. The planar aromatic nature of the benzoxazole ring system is conducive to intercalation between the base pairs of DNA or binding within the grooves of RNA structures. Recent studies have focused on designing small molecules that can covalently bind to specific RNA structures. acs.org For instance, modifying a bis-benzimidazole scaffold, a DNA-binding motif, allowed for selective covalent reaction with an expanded triplet repeat RNA that causes myotonic dystrophy type 1. acs.org This highlights that heterocyclic scaffolds can be engineered to achieve specific molecular recognition and interaction with nucleic acid targets, suggesting a potential mode of action for complex molecules like this compound.

Academic and Research Applications, and Future Research Perspectives

Utility as a Versatile Synthetic Building Block in Advanced Organic Chemistry

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine serves as a valuable scaffold or building block in organic synthesis for the construction of more complex molecules. smolecule.com The presence of multiple reactive sites—the amine group and the nitrogen atoms in the pyridine (B92270) and benzoxazole (B165842) rings—allows for diverse chemical modifications. smolecule.com Its derivatives are particularly instrumental in creating intricate heterocyclic systems. smolecule.com The amine group can undergo nucleophilic substitution reactions, while the heterocyclic rings can be involved in C-H activation processes, which are crucial for building complex organic molecules. smolecule.com This versatility makes it a key intermediate in multi-step syntheses. Related heterocyclic compounds, such as 2-aminothiophenes and 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole, have also been widely used as building blocks, highlighting the importance of such scaffolds in synthetic chemistry. nih.govnih.gov

| Synthetic Application | Description | Key Reactive Sites |

| Complex Heterocycle Synthesis | Serves as a core structure for building larger, multi-ring heterocyclic systems. smolecule.com | Amine group, Pyridine N, Benzoxazole N |

| Derivative Formation | Acts as a precursor for a wide range of derivatives with enhanced properties through reactions like acylation and alkylation. smolecule.com | Exocyclic Amine (-NH2) |

| C-H Bond Functionalization | Related structures are used as directing groups for C-H activation, a key method for creating complex molecules. smolecule.com | Aromatic C-H bonds |

Strategic Design and Development of Novel Heterocyclic Compound Libraries

The compound is a foundational element in the strategic design of heterocyclic compound libraries, particularly for biological screening and drug discovery. smolecule.com Chemical suppliers like Enamine feature a vast array of building blocks, including primary amines and bicyclic amines, which are used for the rapid synthesis of large libraries of compounds for high-throughput screening. enamine.net By systematically modifying the core structure of this compound, researchers can generate a multitude of derivatives. These libraries are then screened for various pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties. smolecule.com This approach accelerates the discovery of new lead compounds for pharmaceutical development.